molecular formula C13H16FNO2 B2780687 3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1216822-78-4

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2780687
CAS No.: 1216822-78-4
M. Wt: 237.274
InChI Key: HVHSSTYUZZAKFT-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group at the third position and a hydroxycyclopentylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves the following steps:

    Fluorination: Introduction of the fluoro group at the third position of the benzamide core can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amidation: The benzamide core is then formed by reacting the fluoro-substituted benzoyl chloride with an appropriate amine.

    Hydroxycyclopentylmethylation: The final step involves the introduction of the hydroxycyclopentylmethyl group at the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using a suitable hydroxycyclopentylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biology: It may serve as a probe to study biological pathways involving benzamide derivatives.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain receptors or enzymes, while the hydroxycyclopentylmethyl group may influence its solubility and bioavailability. The benzamide core can interact with various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-methylbenzamide: Lacks the hydroxycyclopentylmethyl group, which may affect its solubility and bioavailability.

    N-((1-hydroxycyclopentyl)methyl)benzamide: Lacks the fluoro group, which may reduce its binding affinity to certain targets.

    3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.

Uniqueness

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is unique due to the presence of both the fluoro group and the hydroxycyclopentylmethyl group. This combination enhances its binding affinity, solubility, and bioavailability, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHSSTYUZZAKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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